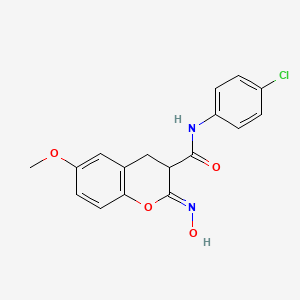

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide

Übersicht

Beschreibung

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide is a synthetic organic compound that belongs to the class of chromane derivatives This compound is characterized by the presence of a chromane ring system, a hydroxyimino group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide typically involves the following steps:

Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the chromane derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the hydroxyimino-chromane derivative with an appropriate amine, such as 4-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The hydroxyimino group can be reduced to form an amine derivative.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It has shown potential as a bioactive compound with antimicrobial, anticancer, and antioxidant properties.

Medicine: It is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2Z)-N-(4-bromophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide: Similar structure with a bromine atom instead of chlorine.

(2Z)-N-(4-fluorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide: Similar structure with a fluorine atom instead of chlorine.

(2Z)-N-(4-methylphenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, and its electron-withdrawing nature can affect the compound’s overall stability and interactions with molecular targets.

Biologische Aktivität

The compound (2Z)-N-(4-chlorophenyl)-2-(hydroxyimino)-6-methoxychromane-3-carboxamide, a derivative of chromane-3-carboxamide, has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : Chromane ring system

- Functional Groups : Hydroxyimino group, methoxy group, and carboxamide functionality

This unique combination of functional groups may contribute to its biological activity by enabling interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of N-substituted chromone derivatives were found to inhibit human adenovirus (HAdV) replication effectively. Notably, some derivatives showed sub-micromolar potency against HAdV, suggesting that structural modifications can enhance antiviral activity significantly .

Anticancer Activity

Chromone derivatives have also been investigated for their anticancer potential. A study identified several chromene-3-carboxamide derivatives as potent inhibitors of AKR1B10, a target implicated in cancer progression. The most effective compound demonstrated an IC50 value of 0.8 µM against AKR1B10, indicating strong inhibitory effects on tumor marker activity .

Anti-inflammatory Effects

Another aspect of the biological activity of related compounds includes their anti-inflammatory properties. A specific derivative based on chromene-3-carboxamide was evaluated for its protective effects in LPS-induced sepsis models in mice. The compound significantly improved survival rates and reduced organ inflammation by targeting the TLR4-MD2 complex, which plays a crucial role in mediating inflammatory responses .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes involved in viral replication or cancer cell proliferation.

- Modulation of Inflammatory Pathways : By targeting receptors such as TLR4, these compounds can modulate inflammatory cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Compound Name | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | N-(4-amino-2-chlorophenyl) derivatives | 0.27 µM | Inhibition of viral DNA replication |

| Anticancer | Chromene-3-carboxamide derivatives | 0.8 µM | Inhibition of AKR1B10 |

| Anti-inflammatory | Z20 based on (2S, 3R, 4S)-chromene | Not specified | TLR4-MD2 complex inhibition |

Eigenschaften

IUPAC Name |

(2Z)-N-(4-chlorophenyl)-2-hydroxyimino-6-methoxy-3,4-dihydrochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-23-13-6-7-15-10(8-13)9-14(17(20-22)24-15)16(21)19-12-4-2-11(18)3-5-12/h2-8,14,22H,9H2,1H3,(H,19,21)/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKODFGIEPSNKT-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NO)C(C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)O/C(=N\O)/C(C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.